
Ethyl 4-(1,8-naphthyridin-2-yl)butanoate
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Overview
Description
Ethyl 4-(1,8-naphthyridin-2-yl)butanoate is an ester derivative featuring a 1,8-naphthyridine core, a bicyclic aromatic heterocycle containing two nitrogen atoms. This compound is of interest in medicinal chemistry due to the naphthyridine scaffold’s prevalence in bioactive molecules, such as kinase inhibitors and antimicrobial agents. The ethyl butanoate side chain enhances solubility and modulates pharmacokinetic properties.
Comparison with Similar Compounds
The following analysis compares Ethyl 4-(1,8-naphthyridin-2-yl)butanoate with three structurally or functionally related compounds, drawing on experimental data and synthesis methodologies from the provided evidence.
Structural and Molecular Comparisons
Table 1: Key Molecular and Structural Features
*Calculated based on molecular formula.
Key Observations :
- The benzoimidazole derivative exhibits a bulkier structure due to substituents, contributing to its higher molecular weight (382.48 vs. 244.29).
Physical Properties and Stability
- Volatility: Simpler esters (e.g., ethyl hexanoate in ) exhibit higher volatility due to smaller molecular size and lack of aromatic systems. The target compound’s bulky naphthyridine group likely reduces volatility compared to linear esters.
- Solubility : The tetrahydro derivative’s hydrogenated ring may improve solubility in polar solvents compared to the fully aromatic target compound.
Properties
Molecular Formula |
C14H16N2O2 |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
ethyl 4-(1,8-naphthyridin-2-yl)butanoate |
InChI |
InChI=1S/C14H16N2O2/c1-2-18-13(17)7-3-6-12-9-8-11-5-4-10-15-14(11)16-12/h4-5,8-10H,2-3,6-7H2,1H3 |
InChI Key |
LBKRGPWRBHUMBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1=NC2=C(C=CC=N2)C=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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